molecular formula C16H23NO4 B060624 Di-tert-butyl 5-aminoisophthalate CAS No. 167993-12-6

Di-tert-butyl 5-aminoisophthalate

Cat. No.: B060624
CAS No.: 167993-12-6
M. Wt: 293.36 g/mol
InChI Key: ZLLMUGBKHWIFJC-UHFFFAOYSA-N
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Description

Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol It is known for its unique structure, which includes two tert-butyl groups and an amino group attached to a benzene ring with two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate typically involves the esterification of 5-aminoisophthalic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated systems could be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reducing ester groups.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester groups can undergo hydrolysis or transesterification reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate is unique due to its combination of tert-butyl groups, amino group, and ester functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

ditert-butyl 5-aminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)10-7-11(9-12(17)8-10)14(19)21-16(4,5)6/h7-9H,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLMUGBKHWIFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646549
Record name Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167993-12-6
Record name Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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